5-Chloro-2,3-dimethoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

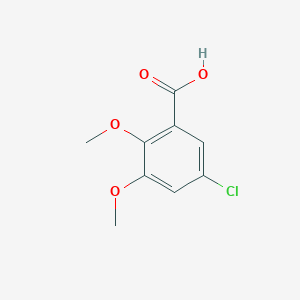

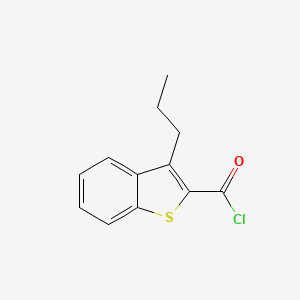

5-Chloro-2,3-dimethoxybenzoic acid is a derivative of 2,3-dimethoxybenzoic acid . It is a benzoic acid compound with two methoxy groups and a chlorine atom attached to the benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid . The products were purified, and their structures were confirmed using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its parent compound, 2,3-dimethoxybenzoic acid. The parent compound has a molecular weight of 182.1733 . The addition of a chlorine atom would increase the molecular weight to approximately 216.618 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its parent compound, 2,3-dimethoxybenzoic acid. The parent compound is a white fine crystalline powder .Scientific Research Applications

Synthesis of Complex Chemicals

5-Chloro-2,3-dimethoxybenzoic acid plays a role in the synthesis of various complex chemicals. For instance, it has been used in the synthesis of specific resorcinol derivatives through Suzuki and Stille cross-coupling reactions. These derivatives were obtained from 1,3-dimethoxybenzoic acid and 1-chloro-3,5-dimethoxybenzene, leading to substances like 5-allyl-1,3-dimethoxybenzene and 3,5-dimethoxybiphenyl derivatives (Dol, Kamer, & Leeuwen, 1998).

Antifungal Applications

Research has also explored the antifungal properties of similar compounds, such as 2,5-dimethoxybenzoic (DMB) acid. In a study, DMB acid demonstrated significant antifungal activity against postharvest decay pathogens of strawberry fruits, suggesting potential for agricultural applications (Lattanzio et al., 1996).

Chemical Optimization and Production

This compound is involved in the optimization of chemical processes. For example, a study described the optimization of the haloform reaction for synthesizing 3,4-dimethoxybenzoic acid, where the formation of a side product, 2-chloro-4,5-dimethoxybenzoic acid, was also considered. This optimization is crucial for improving yields in industrial chemical synthesis (Bjørsvik & Norman, 1999).

Photochemical Studies

In the realm of environmental photochemistry, derivatives of this compound, such as 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), have been studied for their unique pH-dependent photosubstitution pathways. These studies contribute to our understanding of the behavior of such compounds in natural environments (Dallin et al., 2009).

Crystallographic Analysis

The crystal structure and properties of compounds containing this compound have been analyzed for their relevance in various chemical applications. For example, a study on the crystal structure and Hirshfeld analysis of a derivative of this compound provided insights into the molecular interactions and stability of these compounds (Sapari et al., 2019).

Safety and Hazards

Future Directions

Future research could focus on the synthesis and characterization of novel compounds derived from 5-Chloro-2,3-dimethoxybenzoic acid. The antioxidant and antibacterial activities of these compounds could be explored . Additionally, the potential applications of these compounds in various industries could be investigated .

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of more complex molecules, suggesting that they may interact with a variety of biological targets .

Mode of Action

For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the oxidative addition of palladium to the electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling suggests it may influence pathways related to carbon–carbon bond formation .

Result of Action

Its potential involvement in suzuki–miyaura cross-coupling suggests it may play a role in the synthesis of complex organic compounds .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Chloro-2,3-dimethoxybenzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation

Molecular Mechanism

It is known that benzoic acid derivatives can form oximes in an essentially irreversible process as the adduct dehydrates . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

properties

IUPAC Name |

5-chloro-2,3-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRURKYFKJPEOMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)

![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)

![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2473695.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2473702.png)